

Ac-rC phosphoramidite chemical structure

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Compound of Interest

Compound Name: Ac-rC Phosphoramidite

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An In-Depth Technical Guide to Ac-rC Phosphoramidite

For researchers, scientists, and professionals in drug development, a deep understanding of the chemical tools used in oligonucleotide synthesis is paramount. **Ac-rC phosphoramidite** is a critical building block for the synthesis of RNA and its analogs, enabling the precise incorporation of cytidine residues into synthetic oligonucleotides. This guide provides a comprehensive overview of its chemical structure, properties, and application in solid-phase synthesis.

Chemical Structure and Properties

Ac-rC phosphoramidite, chemically known as 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-O-TBDMSi-cytidine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a modified ribonucleoside derivative designed for use in automated oligonucleotide synthesis.^[1] Its structure is engineered with several key protecting groups to ensure specific and efficient coupling during the synthesis cycle.

- **5'-O-Dimethoxytrityl (DMT):** This acid-labile group protects the 5'-hydroxyl function. Its removal (detritylation) at the beginning of each synthesis cycle exposes the hydroxyl group for coupling with the next phosphoramidite.^{[1][2]}
- **N4-Acetyl (Ac):** The exocyclic amino group of the cytidine base is protected by an acetyl group.^{[1][3][4]} This prevents unwanted side reactions during synthesis. The acetyl group can be removed under various deprotection conditions, making it versatile for different synthesis strategies.^{[2][5]}

- 2'-O-tert-butyldimethylsilyl (TBDMS): RNA phosphoramidites require protection of the 2'-hydroxyl group to prevent branching and degradation. The TBDMS group is a bulky silyl ether that provides this stability and is removed post-synthesis.[\[1\]](#)
- 3'-O-Phosphoramidite: This is the reactive moiety, containing a phosphite triester protected by a base-labile 2-cyanoethyl group.[\[2\]](#) In the presence of an activator, it couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[\[2\]](#)

Below is a diagram illustrating the core chemical structure of **Ac-rC phosphoramidite**.

Caption: Chemical structure of **Ac-rC phosphoramidite**.

Quantitative Data

The key quantitative specifications for **Ac-rC phosphoramidite** are summarized below. These values are essential for calculating reaction stoichiometries and verifying material quality.

Property	Value	Reference(s)
Full Chemical Name	5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-O-TBDMSi-cytidine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite	[1]
Molecular Formula	C ₄₇ H ₆₄ N ₅ O ₉ PSi	[1] [6] [7] [8]
Formula Weight	902.1 g/mol	[1] [7] [8]
CAS Number	121058-88-6	[1] [3] [7] [8]
Purity (HPLC)	≥98.0%	[1]
Purity (³¹ P NMR)	≥98.0%	[1]
Appearance	White to off-white powder	
Storage	Freezer storage (≤ -20°C), protect from light and moisture	[3] [9]

Experimental Protocols: Application in Oligonucleotide Synthesis

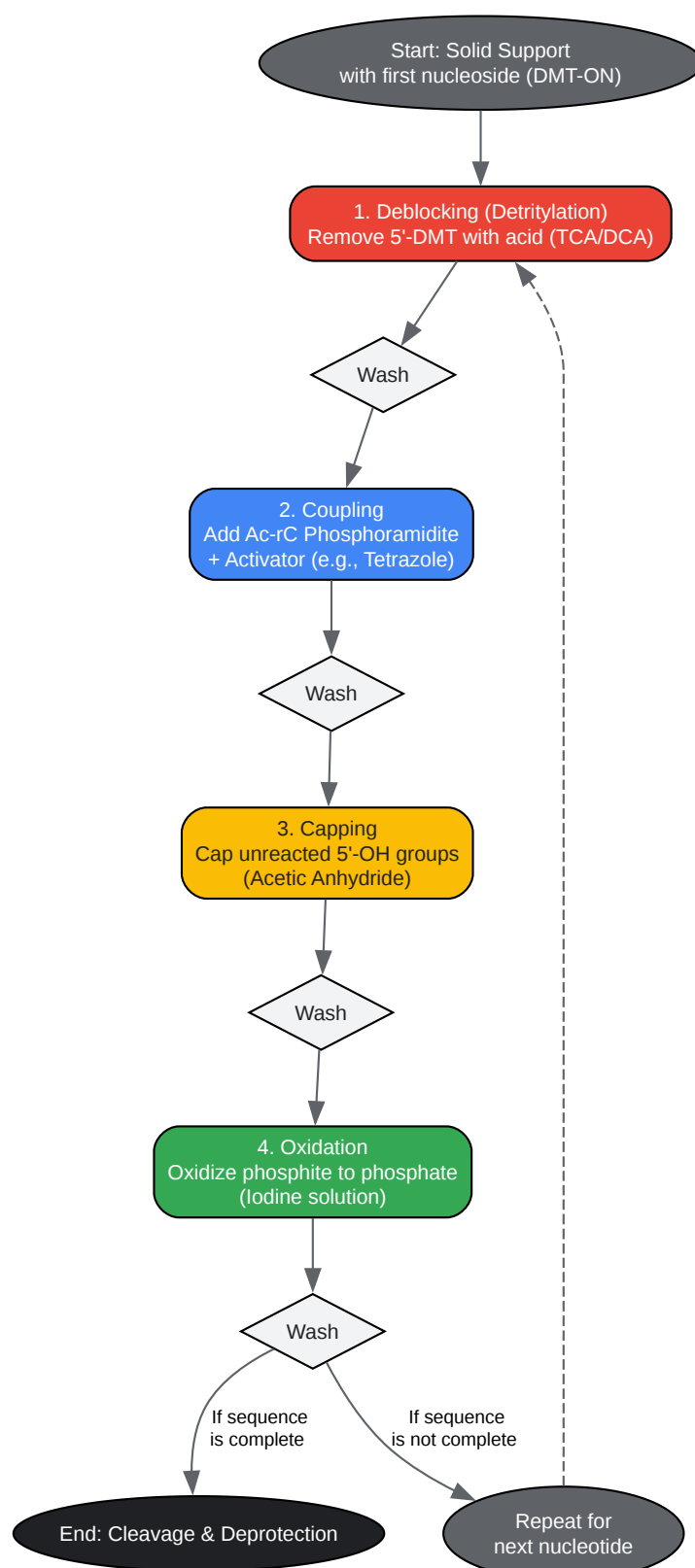
Ac-rC phosphoramidite is a standard reagent used in automated, solid-phase oligonucleotide synthesis.^{[1][4]} The process is cyclic, with each cycle adding one nucleotide to the growing chain, which is anchored to a solid support (e.g., controlled-pore glass).

General Protocol for Automated Synthesis:

- Reagent Preparation:
 - Dissolve **Ac-rC phosphoramidite** in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.067 M to 0.2 M).^{[2][10]}
 - Ensure the solvent is extremely dry (<30 ppm water) to prevent hydrolysis of the phosphoramidite. Using molecular sieves is recommended.^[11]
 - Install the reagent bottle on a designated port on the automated DNA/RNA synthesizer.
- The Synthesis Cycle: The synthesizer performs the following four steps for each nucleotide addition.
 - Step 1: Deblocking (Detritylation): The DMT group is removed from the 5'-end of the support-bound oligonucleotide using a solution of a weak acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.^[2] This exposes the 5'-hydroxyl for the coupling reaction.
 - Step 2: Coupling: The prepared **Ac-rC phosphoramidite** solution is mixed with an activator (e.g., 1H-tetrazole, 4,5-dicyanoimidazole) and delivered to the synthesis column.^[2] The activated phosphoramidite reacts with the free 5'-hydroxyl group, forming a phosphite triester linkage. Coupling efficiency is typically very high (>99%).
 - Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") using a mixture of acetic anhydride and 1-methylimidazole. This prevents the formation of failure sequences (n-1 oligonucleotides).^[12]

- Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using a solution of iodine in a water/pyridine/tetrahydrofuran mixture.
[12]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.



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Caption: Workflow of a single cycle in oligonucleotide synthesis.

- Post-Synthesis Cleavage and Deprotection:
 - Once the synthesis is complete, the oligonucleotide is cleaved from the solid support using a base, typically concentrated ammonium hydroxide.
 - This treatment also removes the 2-cyanoethyl protecting groups from the phosphate backbone.
 - Removal of the base protecting groups (including the N4-acetyl on cytidine) and the 2'-TBDMS groups requires further specific deprotection steps, the conditions of which depend on the full set of monomers used in the synthesis. The acetyl group is compatible with a wide range of standard and mild deprotection protocols.[5]

Conclusion

Ac-rC phosphoramidite is an indispensable reagent for the chemical synthesis of RNA. Its robust design, featuring carefully selected protecting groups, allows for high-efficiency incorporation of cytidine into oligonucleotides with automated synthesizers. A thorough understanding of its properties and the associated synthesis protocols is crucial for researchers aiming to produce high-quality, custom RNA molecules for applications ranging from basic research to the development of RNA-based therapeutics and diagnostics.

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